molecular formula C27H31N5 B14998581 2-Benzyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Benzyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B14998581
M. Wt: 425.6 g/mol
InChI Key: UOFNYEGSJNPSFA-UHFFFAOYSA-N
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Description

2-Benzyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C27H31N5 and a molecular weight of 425.582 g/mol . This compound is part of the pyrido[1,2-a]benzimidazole family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzylamine with 3-(diethylamino)propylamine, followed by cyclization with 3-methylpyridine-2-carbonitrile under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-Benzyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • This compound

Uniqueness

This compound stands out due to its unique structural features and diverse biological activities. Its combination of a pyrido[1,2-a]benzimidazole core with a diethylamino propyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H31N5

Molecular Weight

425.6 g/mol

IUPAC Name

2-benzyl-1-[3-(diethylamino)propylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H31N5/c1-4-31(5-2)17-11-16-29-26-22(18-21-12-7-6-8-13-21)20(3)23(19-28)27-30-24-14-9-10-15-25(24)32(26)27/h6-10,12-15,29H,4-5,11,16-18H2,1-3H3

InChI Key

UOFNYEGSJNPSFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC4=CC=CC=C4

Origin of Product

United States

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